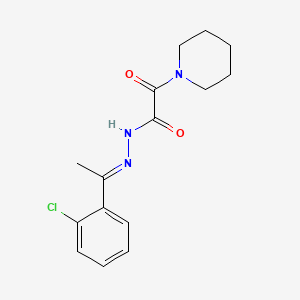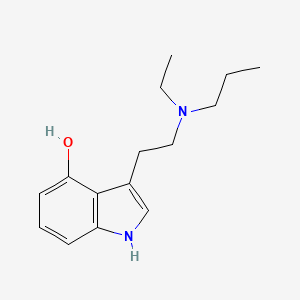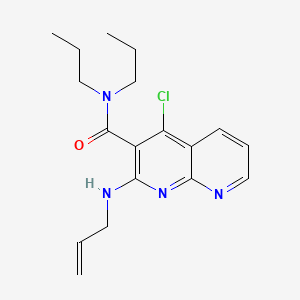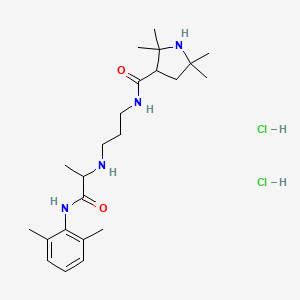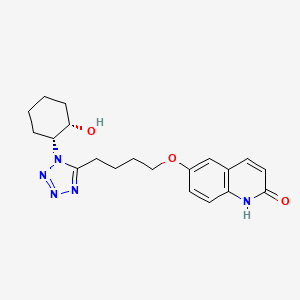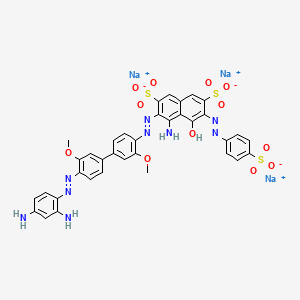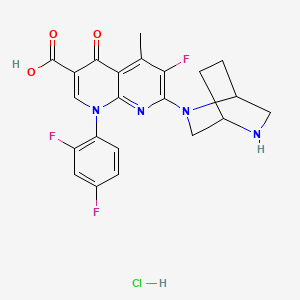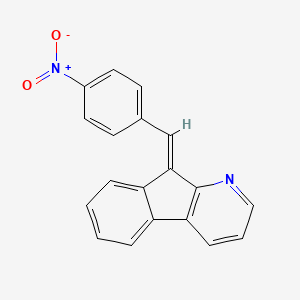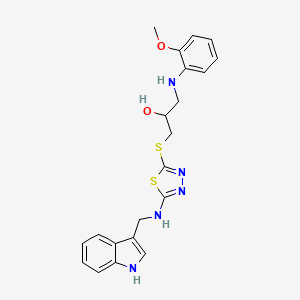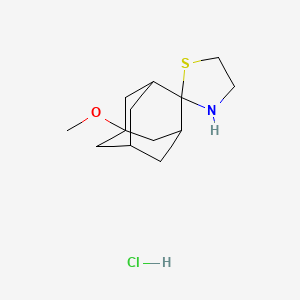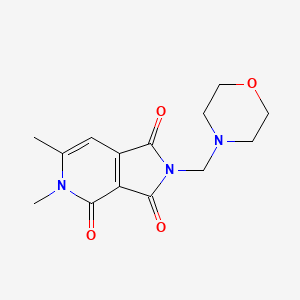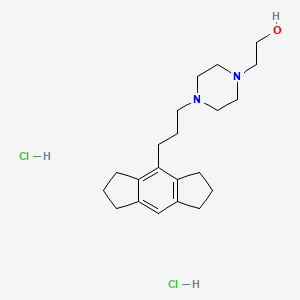
1-Piperazineethanol, 4-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazineethanol, 4-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-, dihydrochloride is a chemical compound known for its unique structure and properties It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Vorbereitungsmethoden
The synthesis of 1-Piperazineethanol, 4-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-, dihydrochloride involves several steps. The synthetic route typically starts with the preparation of the piperazine ring, followed by the introduction of the ethanol and hexahydro-s-indacenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality of the compound .
Analyse Chemischer Reaktionen
1-Piperazineethanol, 4-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-, dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential effects on cellular processes and signaling pathways. In medicine, it is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 1-Piperazineethanol, 4-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-, dihydrochloride involves its interaction with specific molecular targets in cells. These interactions can modulate various signaling pathways and cellular processes, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence neurotransmitter systems and other critical cellular functions .
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 1-Piperazineethanol, 4-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-, dihydrochloride stands out due to its unique structure and properties. Similar compounds include other piperazine derivatives with different substituents on the ring. These compounds may share some chemical and biological properties but differ in their specific applications and effects. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties .
Eigenschaften
CAS-Nummer |
80761-11-1 |
|---|---|
Molekularformel |
C21H34Cl2N2O |
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
2-[4-[3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl]piperazin-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C21H32N2O.2ClH/c24-15-14-23-12-10-22(11-13-23)9-3-8-21-19-6-1-4-17(19)16-18-5-2-7-20(18)21;;/h16,24H,1-15H2;2*1H |
InChI-Schlüssel |
VGAMYCSQQOXGNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC3=C(CCC3)C(=C2C1)CCCN4CCN(CC4)CCO.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


